molecular formula C13H16N2O4 B4944879 N'-(4-methoxybenzoyl)oxolane-2-carbohydrazide

N'-(4-methoxybenzoyl)oxolane-2-carbohydrazide

Cat. No.: B4944879
M. Wt: 264.28 g/mol
InChI Key: HEIUUQGMOQAZJK-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide is a chemical compound with a unique structure that combines a methoxybenzoyl group with an oxolane ring and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with oxolane-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy group or the oxolane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxolane ring and carbohydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methoxybenzoyl)oxolane-2-carbohydrazide: Similar structure but with the methoxy group in the meta position.

    Oxolane-2-carbohydrazide: Lacks the methoxybenzoyl group, resulting in different chemical properties.

    2-Methyloxolane-3-carbohydrazide: Contains a methyl group instead of a methoxybenzoyl group.

Uniqueness

N’-(4-methoxybenzoyl)oxolane-2-carbohydrazide is unique due to the presence of the 4-methoxybenzoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N'-(4-methoxybenzoyl)oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h4-7,11H,2-3,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIUUQGMOQAZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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